tert-Butyl 4-bromopyridine-2-carboxylate
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Overview
Description
tert-Butyl 4-bromopyridine-2-carboxylate: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 4-position and a tert-butyl ester group at the 2-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromopyridine-2-carboxylate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 4-pyridinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromopyridine-2-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products Formed:
- Substituted pyridine derivatives
- Biaryl compounds
- Alcohol derivatives
Scientific Research Applications
Chemistry: tert-Butyl 4-bromopyridine-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines .
Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological targets. It can be incorporated into bioactive molecules to investigate their pharmacological properties .
Medicine: The compound is explored for its potential therapeutic applications. It can be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromopyridine-2-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through specific pathways .
Comparison with Similar Compounds
- tert-Butyl 4-chloropyridine-2-carboxylate
- tert-Butyl 4-fluoropyridine-2-carboxylate
- tert-Butyl 4-iodopyridine-2-carboxylate
Comparison: tert-Butyl 4-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is more reactive in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-bromopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJUMRHWYNLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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